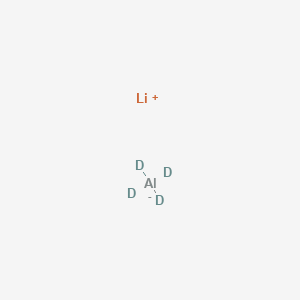

Lithium aluminum deuteride

Description

Properties

IUPAC Name |

lithium;tetradeuterioalumanuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.Li.4H/q-1;+1;;;;/i;;4*1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCZDCIYGECBNKL-HGZFDWPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[AlH4-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][Al-]([2H])([2H])[2H].[Li+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlH4Li | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

42.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Grey powder; [Sigma-Aldrich MSDS] | |

| Record name | Lithium aluminum deuteride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13658 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14128-54-2 | |

| Record name | Lithium tetradeuteroaluminate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14128-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lithium tetradeuteridoaluminate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.513 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Genesis of a Powerful Deuterating Agent: A History of Lithium Aluminum Deuteride's Discovery

For researchers, scientists, and drug development professionals, an in-depth exploration of the origins of pivotal reagents is not merely an academic exercise, but a foundational understanding that can inspire further innovation. This technical guide delves into the history of the discovery of lithium aluminum deuteride (B1239839) (LiAlD₄), a powerful reducing and deuterating agent, by tracing its lineage from the initial synthesis of its parent compound, lithium aluminum hydride (LiAlH₄).

The journey to lithium aluminum deuteride begins with the groundbreaking work of A.E. Finholt, A.C. Bond, and H.I. Schlesinger at the University of Chicago. In 1947, they first reported the synthesis of the formidable reducing agent, lithium aluminum hydride[1]. Their research, driven by the need for volatile uranium compounds during World War II, led them to explore the reactions of lithium hydride with aluminum halides.

The Landmark Synthesis of Lithium Aluminum Hydride

The initial successful synthesis of lithium aluminum hydride was achieved by the reaction of lithium hydride (LiH) with aluminum chloride (AlCl₃) in diethyl ether. This seminal reaction is represented by the following equation:

4LiH + AlCl₃ → LiAlH₄ + 3LiCl

This discovery was a significant milestone in synthetic chemistry, providing a reagent with unprecedented reducing power for a wide array of functional groups.

From Hydride to Deuteride: The Next Logical Step

With the successful synthesis of lithium aluminum hydride, the logical progression was to create its deuterated analog, this compound. The ability to introduce deuterium (B1214612) atoms with high isotopic purity into organic molecules was, and remains, a critical tool for mechanistic studies, metabolic tracing in drug development, and as internal standards in analytical chemistry.

The first reported laboratory preparation of this compound was detailed in 1958 by A. F. le C. Holding and W. A. Ross[2][3]. Their work established a straightforward method for the synthesis of this important isotopic labeling reagent.

Experimental Protocols

The following sections provide a detailed account of the experimental methodologies reported in these pioneering studies.

I. Synthesis of Lithium Aluminum Hydride (Finholt, Bond, and Schlesinger, 1947)

Objective: To synthesize lithium aluminum hydride from lithium hydride and aluminum chloride.

Reactants:

-

Lithium Hydride (LiH)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Diethyl Ether (Et₂O)

Procedure:

-

A three-necked flask equipped with a mercury-sealed stirrer, a dropping funnel, and a condenser was thoroughly dried and flushed with dry nitrogen.

-

A suspension of finely powdered lithium hydride in anhydrous diethyl ether was prepared in the flask.

-

A solution of anhydrous aluminum chloride in diethyl ether was added dropwise to the stirred suspension of lithium hydride over a period of several hours.

-

The reaction mixture was refluxed for several hours to ensure the completion of the reaction.

-

The resulting mixture, containing a solution of lithium aluminum hydride and a precipitate of lithium chloride, was filtered through a sintered glass funnel in a dry, inert atmosphere.

-

The clear filtrate, a solution of lithium aluminum hydride in diethyl ether, was then ready for use or for the isolation of solid LiAlH₄ by careful evaporation of the solvent.

II. Synthesis of Lithium Deuteride (Holding & Ross, 1958)

Objective: To prepare lithium deuteride as a precursor for the synthesis of this compound.

Reactants:

-

Lithium metal (Li)

-

Deuterium gas (D₂) (obtained from the reaction of heavy water, D₂O, with magnesium)

Procedure:

-

Lithium metal was placed in a reaction tube made of suitable heat-resistant material.

-

The apparatus was evacuated and flushed with argon.

-

The lithium metal was heated to a temperature of 700°C.

-

Deuterium gas, generated by the reaction of heavy water with magnesium, was passed over the molten lithium.

-

The direct combination of the elements resulted in the formation of solid lithium deuteride (LiD).

-

The product was allowed to cool under an inert atmosphere before being handled.

III. Synthesis of this compound (Holding & Ross, 1958)

Objective: To synthesize this compound from lithium deuteride and aluminum bromide.

Reactants:

-

Lithium Deuteride (LiD)

-

Anhydrous Aluminum Bromide (AlBr₃)

-

Anhydrous Diethyl Ether (Et₂O)

Procedure:

-

Similar to the hydride synthesis, a dry, three-necked flask equipped for inert atmosphere operation was used.

-

A suspension of finely powdered lithium deuteride in anhydrous diethyl ether was prepared.

-

A solution of anhydrous aluminum bromide in diethyl ether was added slowly to the stirred suspension. The choice of aluminum bromide over chloride was likely due to its better solubility in diethyl ether.

-

The reaction proceeded according to the following equation: 4LiD + AlBr₃ → LiAlD₄ + 3LiBr

-

The reaction mixture was stirred and refluxed to drive the reaction to completion.

-

The precipitated lithium bromide was removed by filtration under an inert atmosphere.

-

The resulting clear solution of this compound in diethyl ether could be used directly for reductions or the solvent could be removed to yield solid LiAlD₄.

Quantitative Data

The early publications focused more on the synthetic procedures and the characterization of the new compounds rather than extensive quantitative data in tabular form as is common today. However, key quantitative aspects can be summarized as follows:

| Compound | Precursors | Solvent | Reported Yield | Key Observation | Reference |

| Lithium Aluminum Hydride | LiH, AlCl₃ | Diethyl Ether | High | The product is soluble in ether, allowing separation from the insoluble LiCl byproduct. | Finholt, A.E., Bond, A.C., & Schlesinger, H.I. (1947)[1] |

| Lithium Deuteride | Li, D₂ | None (Direct) | Not specified | Direct combination of the elements at high temperature (700°C). | Holding, A. F. le C., & Ross, W. A. (1958)[2][3] |

| This compound | LiD, AlBr₃ | Diethyl Ether | Not specified | Analogous to the hydride synthesis, with AlBr₃ used instead of AlCl₃. | Holding, A. F. le C., & Ross, W. A. (1958)[2][3] |

Logical Relationships in the Discovery Pathway

The progression from the discovery of lithium aluminum hydride to its deuterated counterpart can be visualized as a direct line of scientific inquiry.

References

The Discovery and Application of Lithium Aluminum Deuteride: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Lithium aluminum deuteride (B1239839) (LiAlD₄ or LAD), a powerful reducing agent and a primary source of deuterium (B1214612) in organic synthesis, plays a pivotal role in modern drug discovery and development. Its discovery, rooted in the mid-20th century exploration of complex hydrides, has paved the way for sophisticated isotopic labeling techniques. This guide delves into the seminal discovery of its protiated analogue, lithium aluminum hydride (LiAlH₄), the subsequent synthesis of LAD, and its critical applications in pharmaceutical research, with a focus on leveraging the deuterium kinetic isotope effect (KIE) to enhance drug efficacy and safety. Detailed experimental protocols from foundational literature, quantitative data on reaction outcomes, and visual representations of synthetic and metabolic pathways are provided to offer a comprehensive resource for professionals in the field.

Discovery of Lithium Aluminum Hydride and the Advent of Its Deuterated Analog

The journey to lithium aluminum deuteride begins with the discovery of its non-deuterated precursor, lithium aluminum hydride (LiAlH₄). In 1947, A. E. Finholt, A. C. Bond, Jr., and H. I. Schlesinger reported the synthesis of this novel and highly reactive reducing agent.[1] Their work, published in the Journal of the American Chemical Society, detailed the preparation of LiAlH₄ and other complex hydrides, and explored their vast potential in both organic and inorganic chemistry.[1]

Following this landmark discovery, the preparation of the deuterated analog, this compound, was described by A. F. le C. Holding and W. A. Ross in a 1958 publication in the Journal of Applied Chemistry.[2] Their method involved the reaction of lithium deuteride (LiD) with aluminum bromide (AlBr₃).[2] This opened the door for the widespread use of LAD as a powerful tool for introducing deuterium into organic molecules with high precision.

Experimental Protocols

Synthesis of Lithium Aluminum Hydride (Finholt, Bond, Schlesinger, 1947)

The original synthesis of lithium aluminum hydride involved the reaction of lithium hydride with aluminum chloride in diethyl ether.

Reaction: 4 LiH + AlCl₃ → LiAlH₄ + 3 LiCl

Procedure: A solution of aluminum chloride in diethyl ether is added to a suspension of lithium hydride in diethyl ether. The reaction mixture is stirred, and the product, lithium aluminum hydride, is obtained after filtration to remove lithium chloride.

Preparation of this compound (Holding & Ross, 1958)

The synthesis of this compound was achieved through the reaction of lithium deuteride with aluminum bromide.

Reaction: 4 LiD + AlBr₃ → LiAlD₄ + 3 LiBr

Procedure: Lithium deuteride is reacted with aluminum bromide in a suitable solvent, such as diethyl ether. The resulting this compound is then isolated from the reaction mixture.[2]

Applications in Drug Development: The Deuterium Kinetic Isotope Effect

A primary application of this compound in drug development is the synthesis of deuterated drug candidates to leverage the deuterium kinetic isotope effect (KIE). The KIE is a phenomenon where the rate of a chemical reaction is altered when a hydrogen atom is replaced by a deuterium atom.[3][4] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and thus requires more energy to break.[5][6]

In drug metabolism, many enzymatic reactions, particularly those catalyzed by cytochrome P450 (CYP) enzymes, involve the cleavage of a C-H bond as a rate-limiting step.[3][6] By strategically replacing a hydrogen atom at a metabolic "soft spot" with deuterium, the rate of metabolism at that position can be significantly slowed.[6]

This can lead to several desirable outcomes:

-

Improved Metabolic Stability: Slower metabolism results in a longer drug half-life and increased overall exposure (Area Under the Curve - AUC).[6]

-

Reduced Dosing Frequency: A longer half-life can allow for less frequent dosing, which can improve patient compliance.[6]

-

Decreased Formation of Toxic Metabolites: By slowing metabolism at a specific site, the formation of undesirable or reactive metabolites can be minimized.[6]

-

Metabolic Switching: Deuteration at one site can sometimes redirect metabolism to other sites, potentially leading to a more favorable metabolite profile.[6]

The first approved deuterated drug, Deutetrabenazine, exemplifies the successful application of this strategy.[7]

Quantitative Data

The impact of deuteration on the pharmacokinetic profiles of drugs is significant and quantifiable. The following tables provide a summary of the kinetic isotope effect and the observed changes in pharmacokinetic parameters for select deuterated compounds.

| KIE Type | kH/kD Value Range | Mechanistic Implication |

| Primary (PKIE) | 2 – 8 | The C-D bond is broken in the rate-determining step. |

| Secondary (SKIE) | 0.7 – 1.5 | The C-D bond is not broken in the rate-determining step, but its presence influences the reaction rate. |

| Inverse KIE | < 1.0 | Indicates a stiffening of vibrational modes in the transition state. |

| Table 1: Typical Magnitudes of Deuterium Kinetic Isotope Effects.[5] |

| Drug | Deuterated Analog | Parameter | Change |

| Tetrabenazine | Deutetrabenazine | Half-life (t½) | Increased |

| Rofecoxib | Deuterated Rofecoxib | AUC | Increased |

| NVP-SDE859 | d6-NVP-SDE859 | In vitro metabolic stability | Increased |

| Table 2: Examples of Pharmacokinetic Improvements with Deuterated Drugs.[8][9][10] |

Visualizing Workflows and Pathways

General Workflow for Evaluating Deuterated Drug Candidates

The following diagram illustrates a typical workflow for the development and evaluation of a deuterated drug candidate.

Metabolic Pathway Modulation by Deuteration

This diagram illustrates how deuteration can alter the metabolic pathway of a drug, leading to a more favorable pharmacokinetic profile.

Conclusion

The discovery of lithium aluminum hydride and its deuterated analog, this compound, has had a profound and lasting impact on organic synthesis and medicinal chemistry. For researchers, scientists, and drug development professionals, LAD remains an indispensable tool for isotopic labeling. The strategic application of the deuterium kinetic isotope effect has matured from a theoretical concept to a clinically and commercially validated strategy for designing safer and more effective drugs. A thorough understanding of a drug's metabolic vulnerabilities, coupled with precise synthetic methodologies using reagents like LAD, will continue to drive innovation in the pharmaceutical industry, leading to the development of next-generation therapeutics with optimized pharmacokinetic profiles.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. bioscientia.de [bioscientia.de]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Fundamental Properties of Lithium Aluminum Deuteride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium aluminum deuteride (B1239839) (LAD), with the chemical formula LiAlD₄, is a powerful deuterated reducing agent analogous to lithium aluminum hydride (LAH). Its significance in modern organic synthesis, particularly within pharmaceutical and drug development sectors, stems from its ability to introduce deuterium (B1214612) atoms into molecules with high precision. This isotopic labeling is a critical tool for elucidating reaction mechanisms, studying kinetic isotope effects (KIE), and enhancing the metabolic profiles of drug candidates. This guide provides a comprehensive overview of the fundamental properties of LAD, detailed experimental protocols for its use, and its applications in scientific research.

Physicochemical Properties

LAD is a gray to white, odorless powder that is highly reactive and hygroscopic.[1] It reacts violently with water and other protic solvents, liberating flammable deuterium gas.[1][2] Proper handling in an inert and dry atmosphere is therefore essential.

Quantitative Data Summary

The key physical and chemical properties of lithium aluminum deuteride are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Chemical Formula | LiAlD₄ | [3] |

| Molecular Weight | 41.99 g/mol | [4][5] |

| Appearance | White to grey powder | [1][6] |

| Density | 0.716 g/cm³ | [2] |

| Melting Point | Decomposes above 125-175 °C | [1][6] |

| Solubility | Soluble in diethyl ether, tetrahydrofuran (B95107) (THF), dimethylcellosolve. Slightly soluble in dibutyl ether. Insoluble or very slightly soluble in hydrocarbons and dioxane. | [1][7] |

| Isotopic Purity | Commercially available in various purities, typically ≥98 atom % D. | [4][5][8][9] |

| Chemical Purity | Typically ≥97-98%. | [10] |

Synthesis and Handling

Synthesis of this compound

This compound can be synthesized by the reaction of lithium deuteride (LiD) with an aluminum halide, such as aluminum bromide (AlBr₃) or aluminum chloride (AlCl₃), in an ethereal solvent.[11][12]

A common laboratory-scale synthesis involves the following reaction: 4 LiD + AlBr₃ → LiAlD₄ + 3 LiBr

A detailed experimental protocol for a related synthesis of LiAlH₄ from LiH and AlCl₃ is described by Finholt, Bond, and Schlesinger, which can be adapted for the deuterated analogue.[12] The procedure involves the slow addition of an ethereal solution of aluminum chloride to a stirred suspension of lithium hydride (or deuteride) in diethyl ether under an inert atmosphere.[12] The reaction is exothermic and results in the precipitation of lithium chloride, while the lithium aluminum hydride (or deuteride) remains in solution.[12]

Handling and Safety Precautions

LAD is a highly reactive and hazardous substance that requires stringent safety protocols.

-

Inert Atmosphere: All manipulations of LAD must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) in a glovebox or using Schlenk line techniques.[1]

-

Exclusion of Moisture: LAD reacts violently with water, releasing flammable deuterium gas which can ignite spontaneously.[2] All glassware must be oven-dried and cooled under an inert atmosphere, and anhydrous solvents must be used.

-

Personal Protective Equipment (PPE): Appropriate PPE, including flame-retardant lab coats, safety glasses, and gloves, must be worn at all times.

-

Quenching: Spills and residual LAD in reaction flasks must be quenched carefully. This is typically done by the slow, dropwise addition of ethyl acetate, followed by methanol, and then water, all while cooling the flask in an ice bath.[13]

Applications in Research and Drug Development

The primary application of LAD is as a powerful and selective reducing agent that introduces deuterium labels into organic molecules.

Reduction of Functional Groups

LAD can reduce a wide range of functional groups, including esters, carboxylic acids, amides, and nitriles, to their corresponding deuterated alcohols and amines.[14] The reactivity of LAD is comparable to that of LAH.

The reduction of an ester to a primary alcohol by LAD involves a two-step nucleophilic addition of deuteride ions. The mechanism is illustrated in the diagram below.

Caption: Mechanism of ester reduction by this compound.

Kinetic Isotope Effect (KIE) Studies

The replacement of a hydrogen atom with a deuterium atom can significantly alter the rate of a chemical reaction if the C-H bond is broken in the rate-determining step. This phenomenon, known as the Kinetic Isotope Effect (KIE), is a powerful tool for elucidating reaction mechanisms.[15] By synthesizing deuterated analogues of substrates using LAD, researchers can measure the KIE and gain insights into the transition state of a reaction.

References

- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. CAS 14128-54-2: this compound | CymitQuimica [cymitquimica.com]

- 4. strem.com [strem.com]

- 5. This compound min. 98%, isotopic purity min. 98% 14128-54-2 | Chempure [chempure.in]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. cphi-online.com [cphi-online.com]

- 8. This compound, min. 98%, isotopic purity min. 90%-景明化工股份有限公司 [echochemical.com]

- 9. 14128-54-2・this compound, min. 98%, isotopic purity min. 98%・this compound, min. 98%, isotopic purity min. 98%【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 10. This compound (Dâ, 98%) - Cambridge Isotope Laboratories, DLM-356-PK [isotope.com]

- 11. researchgate.net [researchgate.net]

- 12. Preparation of Lithium Aluminum Hydride - [www.rhodium.ws] [chemistry.mdma.ch]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

Spectroscopic Analysis of Lithium Aluminum Deuteride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize lithium aluminum deuteride (B1239839) (LiAlD₄), a powerful deuterated reducing agent. This document details the structural and spectroscopic properties of LiAlD₄, offering a valuable resource for its identification, quality control, and the study of its reaction mechanisms. Given its high reactivity with atmospheric moisture and oxygen, this guide also outlines detailed experimental protocols for handling this air-sensitive compound during spectroscopic analysis.

Introduction

Lithium aluminum deuteride (LAD), the deuterated analogue of lithium aluminum hydride (LAH), is a crucial reagent in organic synthesis, particularly for the regioselective introduction of deuterium (B1214612) atoms into molecules.[1] This isotopic labeling is invaluable in mechanistic studies, drug metabolism research, and for creating internal standards for mass spectrometry. A thorough understanding of its structural and spectroscopic characteristics is paramount for ensuring its purity and for monitoring its reactions. This guide focuses on the primary spectroscopic methods for LAD analysis: Infrared (IR) and Raman vibrational spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy.

Crystal Structure

This compound crystallizes in the monoclinic space group P2₁/c. The crystal structure consists of isolated tetrahedral [AlD₄]⁻ anions and Li⁺ cations. Each lithium ion is coordinated to five deuterium atoms from five different [AlD₄]⁻ tetrahedra, forming a distorted trigonal bipyramidal geometry. The [AlD₄]⁻ tetrahedra themselves are slightly distorted.[2]

Table 1: Crystal Structure Data for this compound at 295 K [2]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 4.8254(1) Å |

| b | 7.8040(1) Å |

| c | 7.8968(1) Å |

| β | 112.268(1)° |

| Al-D bond distances | 1.603(7) - 1.633(5) Å |

Vibrational Spectroscopy: Infrared and Raman

Vibrational spectroscopy is a powerful tool for probing the bonding environment within the [AlD₄]⁻ anion and the lattice structure of LiAlD₄. The vibrational modes can be broadly categorized into internal modes of the [AlD₄]⁻ tetrahedron (stretching and bending) and external lattice modes (translations and librations of the Li⁺ and [AlD₄]⁻ ions).

Due to the isotopic substitution of hydrogen with deuterium, the vibrational frequencies of LiAlD₄ are shifted to lower wavenumbers compared to LiAlH₄. This isotopic shift can be approximated by the square root of the ratio of the reduced masses, which is approximately √2.

Table 2: Vibrational Frequencies and Mode Assignments for LiAlD₄

| Wavenumber (cm⁻¹) | Spectroscopy | Assignment |

| ~1200 - 1350 | IR, Raman | Al-D Stretching (ν₁, ν₃) |

| ~550 - 650 | IR, Raman | Al-D Bending (ν₂, ν₄) |

| < 400 | Raman | Lattice Modes |

Note: These are approximate ranges. Actual peak positions can vary based on sample preparation and instrumental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR spectroscopy provides detailed information about the local chemical environments of the lithium, aluminum, and deuterium nuclei in LiAlD₄.

²⁷Al Solid-State NMR

The ²⁷Al nucleus (spin I = 5/2) is a quadrupolar nucleus, which means its NMR signal is sensitive to the symmetry of the local electric field gradient. In the tetrahedral [AlD₄]⁻ anion, the relatively symmetric environment results in a reasonably sharp signal. The isotropic chemical shift for aluminum in tetrahedral aluminates provides a good diagnostic tool. For the analogous LiAlH₄, the ²⁷Al chemical shift is reported to be around 108.3 ppm.[1] A similar chemical shift is expected for LiAlD₄.

²H Solid-State NMR

Deuterium (²H) is a spin I = 1 nucleus and is also quadrupolar. ²H solid-state NMR of LiAlD₄ can provide information about the dynamics of the [AlD₄]⁻ anion. However, due to the low gyromagnetic ratio and quadrupolar broadening, acquiring high-resolution solid-state ²H NMR spectra can be challenging.[3] The chemical shift range for deuterium is similar to that of protons.[4]

Table 3: Solid-State NMR Data for LiAlD₄ (and LiAlH₄ for comparison)

| Nucleus | Compound | Isotropic Chemical Shift (δ_iso) / ppm |

| ²⁷Al | LiAlH₄ | ~108.3[1] |

| ²⁷Al | LiAlD₄ | Expected to be similar to LiAlH₄ |

| ²H | LiAlD₄ | Data not readily available |

Experimental Protocols

The high reactivity of LiAlD₄ necessitates handling under an inert atmosphere (e.g., argon or nitrogen) in a glovebox to prevent decomposition by moisture and oxygen.

Infrared (IR) Spectroscopy - Attenuated Total Reflectance (ATR)

ATR-FTIR is a convenient technique for analyzing solid powders without extensive sample preparation.

Methodology:

-

Environment: Perform all sample handling inside a glovebox with a dry, inert atmosphere.

-

Instrument Setup: If possible, place the ATR-FTIR spectrometer inside the glovebox. Alternatively, use a sealed ATR accessory that can be loaded in the glovebox and quickly transferred to the spectrometer.

-

Sample Preparation: Place a small amount of LiAlD₄ powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal. Collect the spectrum.

-

Cleaning: After analysis, carefully clean the ATR crystal with a dry, inert solvent (e.g., anhydrous hexane (B92381) or toluene) and a soft, lint-free cloth inside the glovebox.

Raman Spectroscopy

Raman spectroscopy is well-suited for the analysis of air-sensitive materials when appropriate sample holders are used.

Methodology:

-

Sample Preparation: Inside a glovebox, load the LiAlD₄ powder into a sealed container transparent to the laser wavelength, such as a glass capillary tube or a sealed quartz cuvette.

-

Data Acquisition: Mount the sealed sample holder in the Raman spectrometer. The use of a microscope objective allows for focusing the laser onto the sample through the transparent container.

-

Laser Power: Use a low laser power to avoid sample decomposition due to heating.

Solid-State NMR Spectroscopy

Proper packing of the NMR rotor is critical for obtaining high-quality spectra and ensuring the safety of the instrument.

Methodology:

-

Rotor Packing: All sample handling must be performed in a glovebox.

-

Sample Loading: Use a funnel to carefully load the finely ground LiAlD₄ powder into the NMR rotor.

-

Sample Compaction: Gently and evenly pack the powder into the rotor using a packing tool to ensure a balanced sample. This is crucial for stable magic-angle spinning (MAS).

-

Sealing: Securely cap the rotor. For air-sensitive samples, specialized airtight rotors or rotor caps (B75204) are recommended.

-

Transfer: Quickly transfer the sealed rotor from the glovebox to the NMR spectrometer to minimize exposure to the atmosphere.

Visualizations

The following diagrams illustrate the molecular structure of the [AlD₄]⁻ anion and a general workflow for the spectroscopic analysis of LiAlD₄.

Caption: Tetrahedral structure of the [AlD₄]⁻ anion.

Caption: Experimental workflow for spectroscopic analysis.

Conclusion

The spectroscopic analysis of this compound requires careful handling due to its reactivity. Vibrational spectroscopy (IR and Raman) provides characteristic fingerprints of the [AlD₄]⁻ anion and the crystal lattice, with isotopic shifts to lower frequencies compared to its hydride analog. Solid-state NMR, particularly ²⁷Al NMR, is a powerful tool for confirming the tetrahedral coordination of aluminum. This guide provides the foundational structural and spectroscopic data, along with essential experimental protocols, to aid researchers in the effective characterization of this important deuterated reagent.

References

- 1. researchgate.net [researchgate.net]

- 2. Effects of deuteration on solid-state NMR spectra of single peptide crystals and oriented protein samples - PMC [pmc.ncbi.nlm.nih.gov]

- 3. "Interpretation of Solid State Deuterium NMR Spectroscopic Parameters." by Kermin Guo [repository.lsu.edu]

- 4. (27Al) Aluminum NMR [chem.ch.huji.ac.il]

An In-depth Technical Guide on the Theoretical Mechanisms of Lipid A Disaccharide Synthesis Inhibition

For Researchers, Scientists, and Drug Development Professionals

The rise of multidrug-resistant Gram-negative bacteria constitutes a significant threat to global health. A key feature of these bacteria is their outer membrane, which contains lipopolysaccharide (LPS) as a major component. The hydrophobic anchor of LPS, Lipid A, is crucial for the viability of most Gram-negative bacteria, making its biosynthetic pathway a prime target for novel antibiotics.[1] This guide provides a detailed exploration of the theoretical mechanisms underlying the inhibition of Lipid A Disaccharide (LAD) synthesis, with a primary focus on the enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC).

The Raetz Pathway of Lipid A Biosynthesis: The Central Role of LpxC

The biosynthesis of Lipid A in Gram-negative bacteria, such as E. coli, follows a conserved enzymatic cascade known as the Raetz pathway. This pathway involves nine enzymes that sequentially build the Lipid A molecule. LpxC catalyzes the second and committed step in this pathway: the deacetylation of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine.[1][2] This step is irreversible and serves as a crucial control point for the entire pathway.[2][3] Consequently, either increasing or decreasing the activity of LpxC is lethal to the bacteria.[3]

Enzymatic Mechanism of LpxC

LpxC is a zinc-dependent metalloamidase that employs a general acid-base catalytic mechanism.[3][4] The active site contains a catalytic Zn²⁺ ion coordinated by amino acid residues. A glutamate (B1630785) residue acts as a general base, activating a zinc-bound water molecule. This activated water then performs a nucleophilic attack on the acetyl carbonyl group of the substrate.[1] A nearby histidine residue is proposed to act as a general acid, protonating the leaving amino group to facilitate the cleavage of the amide bond, releasing acetate and the deacetylated product.[1]

Theoretical Mechanism of LpxC Inhibition

The inhibition of LpxC is a promising strategy for the development of new antibiotics against Gram-negative bacteria.[5][6] Most potent LpxC inhibitors are competitive with the substrate and target the catalytic zinc ion.[3] A prominent class of LpxC inhibitors contains a hydroxamate group, which acts as a strong chelating agent for the active site zinc.[3][4]

One of the most well-characterized LpxC inhibitors is CHIR-090.[3][4] This compound is a two-step, slow, tight-binding inhibitor of LpxC from E. coli and Aquifex aeolicus.[3][4] The inhibition mechanism involves an initial rapid binding to the enzyme, followed by a slower conformational change that results in a very stable enzyme-inhibitor complex. This slow off-rate contributes to its potent antibacterial activity.[7]

Quantitative Data on LpxC Inhibition

The potency of LpxC inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀), dissociation constant (Kᵢ), and minimum inhibitory concentration (MIC) against various bacterial strains. The following table summarizes key quantitative data for several LpxC inhibitors.

| Inhibitor | Target Organism | IC₅₀ (nM) | Kᵢ (nM) | MIC (µg/mL) | Citation(s) |

| L-161,240 | E. coli | 30 | 50 | 1-3 | [3][7] |

| BB-78484 | E. coli | 400 ± 90 | 50 | 2 | [3][8] |

| BB-78485 | E. coli | 160 ± 70 | 20 | 1 | [3][7][8] |

| CHIR-090 | E. coli | - | < 0.1 | 0.25 | [3][4] |

| CHIR-090 | P. aeruginosa | - | < 0.1 | 1 | [3][4] |

| L-573,656 | E. coli | 8500 | - | 200-400 | [7] |

Experimental Protocols

1. LpxC Activity Assay (Fluorometric)

This protocol describes a continuous fluorometric assay to measure LpxC activity using a synthetic substrate.

-

Materials:

-

Purified LpxC enzyme

-

Assay buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% (w/v) CHAPS

-

Substrate: UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine

-

OPA (o-phthaldialdehyde) reagent

-

-

Procedure:

-

Prepare a reaction mixture containing assay buffer and LpxC enzyme in a 96-well plate.

-

Initiate the reaction by adding the substrate to the wells.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding the OPA reagent. OPA reacts with the primary amine of the deacetylated product to produce a fluorescent signal.

-

Measure the fluorescence intensity (excitation at 340 nm, emission at 455 nm) using a plate reader.

-

Calculate the enzyme activity based on a standard curve generated with the deacetylated product.[8]

-

2. LpxC Inhibition Assay

This protocol is used to determine the IC₅₀ value of a test compound against LpxC.

-

Materials:

-

Same as LpxC Activity Assay

-

Test compound dissolved in a suitable solvent (e.g., DMSO)

-

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the assay buffer, LpxC enzyme, and the test compound at various concentrations.

-

Pre-incubate the enzyme and inhibitor for a specific time (e.g., 15 minutes) at room temperature.

-

Initiate the reaction by adding the substrate.

-

Follow steps 3-6 of the LpxC Activity Assay protocol.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Conclusion

The inhibition of Lipid A disaccharide synthesis, primarily through the targeting of the LpxC enzyme, represents a highly promising avenue for the development of novel antibiotics against Gram-negative pathogens. The essential and conserved nature of LpxC, coupled with its unique catalytic mechanism, provides a solid foundation for the design of potent and selective inhibitors. The detailed understanding of the theoretical mechanisms of LpxC inhibition, supported by robust quantitative data and standardized experimental protocols, is critical for advancing these drug discovery efforts.

References

- 1. benchchem.com [benchchem.com]

- 2. LIPID A MODIFICATION SYSTEMS IN GRAM-NEGATIVE BACTERIA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism and Inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism and inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What are LpxC inhibitors and how do they work? [synapse.patsnap.com]

- 6. journals.asm.org [journals.asm.org]

- 7. Antibacterial Drug Discovery Targeting the Lipopolysaccharide Biosynthetic Enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antibacterial Activities and Characterization of Novel Inhibitors of LpxC - PMC [pmc.ncbi.nlm.nih.gov]

Isotopic Purity of Commercial Lithium Aluminum Deuteride: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of commercially available lithium aluminum deuteride (B1239839) (LiAlD₄). It is designed to be a comprehensive resource for researchers, scientists, and professionals in drug development who utilize this critical reagent in isotopic labeling studies and other applications where precise knowledge of deuterium (B1214612) content is paramount. This document outlines the common isotopic purity levels of commercial LiAlD₄, details the primary analytical methods for its determination, and provides experimental protocols for these techniques.

Introduction

Lithium aluminum deuteride (LiAlD₄) is a powerful reducing agent widely used in organic synthesis to introduce deuterium atoms into molecules. The efficiency and accuracy of deuteration reactions are directly dependent on the isotopic purity of the LiAlD₄ used. Commercial suppliers typically offer LiAlD₄ with a high degree of deuterium enrichment. However, variations in manufacturing processes can lead to the presence of residual protium (B1232500) (¹H), which can impact the isotopic distribution of the final product. Therefore, accurate determination of the isotopic purity of LiAlD₄ is a critical quality control step in many research and development applications.

Isotopic Purity of Commercial this compound

Commercial this compound is typically supplied with a specified minimum isotopic purity, most commonly at or above 98 atom % D.[1][2][3] This indicates that at least 98% of the hydride positions in the LiAlH₄ structure are occupied by deuterium atoms. The remaining percentage consists of protium (¹H).

For applications requiring the highest level of isotopic enrichment, it is crucial to verify the stated purity or to select suppliers that provide detailed certificates of analysis with batch-specific isotopic purity data.

Table 1: Typical Isotopic Purity of Commercial this compound

| Supplier Category | Stated Isotopic Purity (atom % D) | Common Analytical Technique |

| Standard Research Grade | ≥ 98% | Not always specified |

| High-Purity/Custom Synthesis | ≥ 99% | Mass Spectrometry or NMR |

Analytical Methods for Determining Isotopic Purity

The determination of the isotopic purity of this compound requires analytical techniques capable of distinguishing between deuterium and protium. The two primary methods employed for this purpose are:

-

Hydrolysis followed by Mass Spectrometry (MS) of the Evolved Hydrogen Gas: This is a robust and widely applicable method. The LiAlD₄ is carefully reacted with water (H₂O) or deuterium oxide (D₂O) in a controlled manner to produce hydrogen gas. The resulting gas mixture, consisting of H₂, HD, and D₂, is then analyzed by mass spectrometry to determine the relative abundance of each species.

-

Quantitative Deuterium Nuclear Magnetic Resonance (²H NMR) Spectroscopy: This technique directly observes the deuterium nuclei in the sample. By comparing the integral of the deuterium signal to that of a known internal standard, the amount of deuterium in the LiAlD₄ can be quantified.

Hydrolysis-Mass Spectrometry (Hydrolysis-MS)

This method is based on the complete and rapid reaction of this compound with a protic solvent, typically water, to liberate hydrogen gas. The isotopic composition of the evolved gas directly reflects the isotopic purity of the starting material.

Reaction: LiAlD₄ + 4H₂O → LiOH + Al(OH)₃ + 4 "HD" (mixture of H₂, HD, D₂)

The molar ratios of the gaseous products (D₂, HD, and H₂) are then used to calculate the atom % D of the starting material.

Experimental Protocol: Hydrolysis-MS

Objective: To determine the isotopic purity of LiAlD₄ by analyzing the gaseous products of its hydrolysis.

Materials:

-

This compound sample

-

Anhydrous, degassed dioxane or other suitable aprotic solvent

-

Degassed, deionized water

-

Schlenk line or glovebox for inert atmosphere handling

-

Reaction flask with a sidearm and septum

-

Gas-tight syringe

-

Gas sampling bulb or bag

-

Mass spectrometer (ideally a quadrupole or magnetic sector instrument capable of resolving m/z = 2, 3, and 4) or a Gas Chromatograph-Mass Spectrometer (GC-MS) equipped with a suitable column for separating hydrogen isotopes.

Procedure:

-

Sample Preparation (under inert atmosphere):

-

In a glovebox or under a nitrogen/argon atmosphere, accurately weigh a small amount (e.g., 10-20 mg) of the this compound sample into a dry reaction flask.

-

Add a small volume of an anhydrous, aprotic solvent in which LiAlD₄ is soluble, such as diethyl ether or tetrahydrofuran (B95107) (THF), to dissolve the sample.[4] This helps to ensure a controlled reaction upon addition of water.

-

-

Hydrolysis:

-

Connect the reaction flask to a gas collection system (e.g., a gas sampling bulb of known volume).

-

Using a gas-tight syringe, slowly and carefully inject a stoichiometric excess of degassed, deionized water into the reaction flask while stirring. The reaction is vigorous and will release gas immediately.

-

Allow the reaction to proceed to completion (typically a few minutes).

-

-

Gas Collection:

-

Collect the evolved gas in the gas sampling bulb. Ensure the collection system is leak-tight.

-

-

Mass Spectrometric Analysis:

-

Introduce the collected gas sample into the mass spectrometer.

-

Acquire the mass spectrum, focusing on the mass-to-charge ratios (m/z) of 2 (H₂⁺), 3 (HD⁺), and 4 (D₂⁺).

-

Record the ion intensities for each of these species.

-

Data Analysis:

-

Calculate the molar fractions of each gaseous species:

-

Let I(H₂), I(HD), and I(D₂) be the measured ion intensities for H₂, HD, and D₂, respectively.

-

The molar fraction of each species is calculated as:

-

X(H₂) = I(H₂) / [I(H₂) + I(HD) + I(D₂)]

-

X(HD) = I(HD) / [I(H₂) + I(HD) + I(D₂)]

-

X(D₂) = I(D₂) / [I(H₂) + I(HD) + I(D₂)]

-

-

-

Calculate the atom % D:

-

Atom % D = [ (2 * X(D₂)) + X(HD) ] / [ 2 * (X(H₂) + X(HD) + X(D₂)) ] * 100

-

Table 2: Representative Data from Hydrolysis-MS Analysis of Commercial LiAlD₄

| m/z | Ion Species | Relative Intensity | Molar Fraction |

| 2 | H₂⁺ | 0.5 | 0.005 |

| 3 | HD⁺ | 3.0 | 0.030 |

| 4 | D₂⁺ | 96.5 | 0.965 |

| Calculated Atom % D | 98.0% |

Note: The data in this table is illustrative and represents a typical result for a commercial LiAlD₄ sample with 98 atom % D purity.

Quantitative Deuterium NMR (²H NMR)

²H NMR spectroscopy provides a direct and non-destructive method for determining isotopic purity. The area of the deuterium resonance is proportional to the number of deuterium nuclei in the sample.

Experimental Protocol: Quantitative ²H NMR

Objective: To determine the isotopic purity of LiAlD₄ by ²H NMR using an internal standard.

Materials:

-

This compound sample

-

Anhydrous, non-deuterated aprotic solvent (e.g., tetrahydrofuran, diethyl ether)[4]

-

Internal standard (a non-deuterated compound with a known concentration and a signal that does not overlap with the LiAlD₄ signal, e.g., hexamethylbenzene)

-

NMR spectrometer with a deuterium probe

Procedure:

-

Sample Preparation (under inert atmosphere):

-

In a glovebox or under an inert atmosphere, accurately weigh the this compound sample and the internal standard into an NMR tube.

-

Add the anhydrous, non-deuterated aprotic solvent to dissolve the sample and standard. It is crucial to use a non-deuterated solvent to avoid a large solvent signal in the ²H NMR spectrum.

-

-

NMR Acquisition:

-

Acquire the ²H NMR spectrum.

-

Key Acquisition Parameters:

-

Use a calibrated 90° pulse.

-

Employ a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the deuterium nuclei in both the sample and the standard to ensure full relaxation and accurate integration. A D1 of 60 seconds or more is recommended.

-

Acquire a sufficient number of scans to obtain a good signal-to-noise ratio for both the sample and the internal standard.

-

-

-

Data Processing and Analysis:

-

Process the spectrum with appropriate phasing and baseline correction.

-

Integrate the area of the LiAlD₄ signal and the signal of the internal standard.

-

Calculate the atom % D based on the known concentration of the internal standard and the integrated signal areas.

-

Visualizing the Analytical Workflow

The following diagram illustrates the experimental workflow for the hydrolysis-MS method, which is a common and reliable technique for determining the isotopic purity of this compound.

Caption: Workflow for Isotopic Purity Determination of LiAlD₄ by Hydrolysis-MS.

Conclusion

The isotopic purity of commercial this compound is a critical parameter for its effective use in deuteration reactions. While suppliers typically provide products with high isotopic enrichment (≥ 98 atom % D), it is often necessary for researchers to independently verify this purity for sensitive applications. The hydrolysis-mass spectrometry method offers a reliable and accurate means of determining the atom % D content. By following the detailed protocols outlined in this guide, researchers can confidently assess the quality of their this compound and ensure the integrity of their experimental results.

References

In-Depth Technical Guide to the Physical Properties of Lithium Aluminum Deuteride Powder

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical properties of lithium aluminum deuteride (B1239839) (LiAlD₄) powder, a crucial reducing agent in organic synthesis, particularly for the introduction of deuterium (B1214612) isotopes. The information is presented to facilitate its use in research and development, with a strong emphasis on safety and proper handling protocols due to its reactive nature.

Core Physical Properties

Lithium aluminum deuteride is typically a white to gray or sometimes yellowish, odorless powder.[1][2] It is a powerful reducing agent, analogous to lithium aluminum hydride (LiAlH₄), but with the distinct advantage of enabling isotopic labeling.

Quantitative Data Summary

The following table summarizes the key quantitative physical properties of this compound powder.

| Property | Value | Notes |

| Molecular Formula | LiAlD₄ | |

| Molecular Weight | 41.98 g/mol | [3] |

| Appearance | White to gray or yellowish powder | [1][2] |

| Melting Point | 125 °C (decomposes) | Decomposes above 175 °C to form lithium deuteride, aluminum, and deuterium gas.[2][4] |

| Density | 0.716 - 0.736 g/cm³ | [1] |

| Solubility | Soluble in diethyl ether, tetrahydrofuran (B95107) (THF), and dimethoxyethane. Slightly soluble in dibutyl ether. Insoluble in hydrocarbons. | [2] Reacts violently with water.[1][2] |

| Stability | Stable under normal temperature and pressure in a dry, inert atmosphere.[1] Highly reactive with water and moist air.[1][2] Can ignite spontaneously in air. | Must be stored under an inert gas (e.g., argon or nitrogen).[1] |

Experimental Protocols

Given the pyrophoric and water-reactive nature of this compound, all experimental procedures must be conducted with rigorous adherence to safety protocols, including the use of personal protective equipment (flame-resistant lab coat, safety glasses, and appropriate gloves) and handling within an inert atmosphere (glovebox or fume hood with an inert gas flow).

Determination of Melting Point (Capillary Method)

Objective: To determine the melting point of LiAlD₄ powder.

Methodology:

-

Sample Preparation: Inside a glovebox with an inert atmosphere (e.g., argon), finely grind a small amount of LiAlD₄ powder using a mortar and pestle.

-

Capillary Tube Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm. Tap the tube gently to ensure tight packing.

-

Sealing: Seal the open end of the capillary tube using a flame. This must be done carefully to avoid heating the sample.

-

Apparatus Setup: Place the sealed capillary tube into a calibrated melting point apparatus.

-

Heating: Heat the sample rapidly to about 10-15 °C below the expected melting point of 125 °C.

-

Observation: Decrease the heating rate to 1-2 °C per minute and carefully observe the sample.

-

Data Recording: Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid. This range represents the melting point. Due to its decomposition, a sharp melting point may not be observed, and the temperature of decomposition should be noted.

Determination of Bulk Density (Graduated Cylinder Method)

Objective: To determine the bulk density of LiAlD₄ powder.

Methodology:

-

Inert Atmosphere: Conduct all steps within a glovebox.

-

Sample Weighing: Accurately weigh a known mass (e.g., 5-10 g) of LiAlD₄ powder.

-

Volume Measurement: Carefully transfer the weighed powder into a dry, pre-weighed graduated cylinder. Avoid tapping or compacting the powder.

-

Volume Reading: Read the volume of the powder from the graduated cylinder markings.

-

Calculation: Calculate the bulk density using the formula: Bulk Density = Mass of Powder / Volume of Powder

Qualitative Solubility Test

Objective: To qualitatively assess the solubility of LiAlD₄ in various organic solvents.

Methodology:

-

Inert Atmosphere: Perform all additions and observations in a glovebox.

-

Sample Preparation: Place a small, accurately weighed amount of LiAlD₄ (e.g., 10-20 mg) into several dry test tubes.

-

Solvent Addition: To each test tube, add a small volume (e.g., 1 mL) of a different anhydrous solvent (e.g., diethyl ether, THF, hexane).

-

Observation: Gently agitate the tubes and observe if the solid dissolves. Note any signs of reaction, such as gas evolution or temperature change. Record the solubility as soluble, slightly soluble, or insoluble.

Visualizations

Synthesis of this compound

The following diagram illustrates a typical laboratory synthesis route for this compound from lithium deuteride and aluminum bromide.

Caption: A simplified workflow for the synthesis of LiAlD₄.

Reaction with Water

This diagram illustrates the highly exothermic and hazardous reaction of this compound with water.

Caption: The hazardous reaction of LiAlD₄ with water.

References

Technical Guide: Solubility and Handling of Lithium Aluminum Deuteride in Tetrahydrofuran

For Researchers, Scientists, and Drug Development Professionals

Quantitative Solubility Data

Lithium Aluminum Deuteride (B1239839) is a powerful, deuterated reducing agent used in organic synthesis to introduce deuterium (B1214612) atoms into molecules.[1][2] It is soluble in several etheral solvents, including THF.[1][2][3] Due to a lack of specific quantitative solubility data for LAD, the data for its non-deuterated analogue, Lithium Aluminum Hydride (LAH), is presented below. The solubility of LAD is expected to be highly similar to that of LAH.

LAH is noted to be more stable in THF compared to other ethers like diethyl ether, making THF a preferred solvent despite potentially lower solubility in some cases.[4][5][6]

Table 1: Quantitative Solubility of Lithium Aluminum Hydride (LiAlH₄) in Tetrahydrofuran (THF) at 25°C

| Solubility Value | Molar Concentration (mol/L) | Source |

| 112.3 g/L | ~2.96 M | [6][7] |

| 13 parts / 100 parts solvent | ~3.4 M (assuming solvent density of ~0.88 g/mL) | [8] |

| 2.96 mol/L | 2.96 M | [4] |

Note: Molar concentrations are calculated using the molar mass of LiAlH₄ (~37.95 g/mol ). The values are generally consistent, indicating a solubility of approximately 3 M.

Experimental Protocol: Isothermal Solubility Determination

This section outlines a representative protocol for determining the solubility of LAD in THF. The methodology is adapted from established techniques for analyzing metal hydrides, which involve the quantification of gas evolved upon hydrolysis.[9]

Materials and Reagents

-

Lithium Aluminum Deuteride (LAD), high purity

-

Anhydrous Tetrahydrofuran (THF), stored over a drying agent

-

Hydrolysis solution (e.g., a mixture of glycerol (B35011) and water, or a dilute, non-oxidizing acid)

-

Inert gas (Argon or Nitrogen)

-

Standard volumetric flasks and gas-tight syringes

Apparatus

-

A temperature-controlled reaction vessel or shaker bath.

-

A gas buret or similar apparatus for accurately measuring gas volume.[9]

-

A magnetic stirrer.

-

Schlenk line or glovebox for maintaining an inert atmosphere.

Experimental Workflow Diagram

Caption: Workflow for determining LAD solubility in THF.

Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

In a glovebox or under a constant flow of inert gas, add an excess of LAD powder to a known volume of anhydrous THF in a sealed reaction flask equipped with a magnetic stir bar. The presence of excess solid is crucial to ensure saturation.

-

-

Equilibration:

-

Seal the flask and place it in a temperature-controlled bath set to the desired temperature (e.g., 25°C).

-

Stir the slurry vigorously for an extended period (24-48 hours) to ensure the solution reaches equilibrium.

-

After agitation, turn off the stirrer and allow the excess solid LAD to settle completely, leaving a clear, saturated supernatant.

-

-

Sampling:

-

Carefully withdraw a precise volume (e.g., 1.00 mL) of the clear supernatant using a calibrated, dry, gas-tight syringe. Avoid disturbing the settled solid.

-

-

Hydrolysis and Gas Measurement:

-

Set up the gas buret apparatus and record the initial volume.[9]

-

Slowly and carefully inject the sampled LAD solution into a flask containing the hydrolysis solution. The reaction is vigorous and evolves deuterium gas (D₂).

-

The reaction is: LiAlD₄ + 4 H₂O → LiOH + Al(OH)₃ + 4 D₂

-

Allow the reaction to go to completion and the apparatus to return to ambient temperature.

-

-

Quantification:

-

Record the final volume of deuterium gas collected in the buret. Note the ambient temperature and pressure.

-

-

Calculation:

-

Use the Ideal Gas Law (PV=nRT) to calculate the moles of D₂ gas evolved.

-

Based on the reaction stoichiometry (1 mole of LAD produces 4 moles of D₂), calculate the moles of LAD in the syringe sample.

-

Divide the moles of LAD by the volume of the sample taken to determine the molar solubility (mol/L).

-

Convert molar solubility to g/L using the molar mass of LAD (~41.98 g/mol ).[2]

-

Safety and Handling

This compound is a hazardous substance that reacts violently with water and moisture.[2][3][10] Proper handling is critical to ensure safety.

Logical Relationship of Hazards

Caption: Hazard relationships for this compound.

Key Safety Precautions

-

Inert Atmosphere: Always handle LAD and its solutions under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) to protect from moisture.[10]

-

Water Incompatibility: LAD reacts violently with water, releasing flammable gas that may ignite spontaneously.[3][11] Never use water to extinguish an LAD fire; use a Class D fire extinguisher (for combustible metals).

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including flame-retardant lab coats, chemical-resistant gloves, and safety goggles/face shield.[10]

-

Solvent Purity: THF can form explosive peroxides upon prolonged storage, especially after exposure to air.[12] Use fresh, anhydrous THF and test for peroxides if the solvent's history is unknown.

-

Storage: Store LAD in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible substances like acids and alcohols.[2]

References

- 1. cphi-online.com [cphi-online.com]

- 2. This compound | 14128-54-2 [chemicalbook.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. Lithium aluminium hydride [dlab.epfl.ch]

- 5. Lithium_aluminium_hydride [chemeurope.com]

- 6. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]

- 7. chemistry.fandom.com [chemistry.fandom.com]

- 8. Lithium aluminum hydride | AlH4.Li | CID 28112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. isoflex.com [isoflex.com]

- 11. This compound | AlH4Li | CID 11062293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Thermal Stability of Lithium Aluminum Deuteride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of lithium aluminum deuteride (B1239839) (LiAlD₄), a compound of significant interest in various fields, including as a reducing agent in organic synthesis and as a potential material for hydrogen (deuterium) storage. This document details its decomposition pathway, compares its stability with its hydride analog, lithium aluminum hydride (LiAlH₄), and provides detailed experimental protocols for its characterization.

Introduction

Lithium aluminum deuteride (LiAlD₄), the deuterated analogue of lithium aluminum hydride, is a powerful reducing agent. Its thermal stability is a critical parameter influencing its storage, handling, and application. Understanding the decomposition process, including the temperatures at which it occurs and the products that are formed, is essential for its safe and effective use. Theoretical calculations suggest that LiAlD₄ is thermodynamically more stable than LiAlH₄.[1] This guide synthesizes available data to provide a detailed analysis of its thermal behavior.

Thermal Decomposition Pathway

The thermal decomposition of this compound is a multi-step process, analogous to that of lithium aluminum hydride. The process is initiated by melting, followed by a series of decomposition reactions that release deuterium (B1214612) gas.

The generally accepted decomposition pathway is as follows:

-

Melting: Solid LiAlD₄ melts to form liquid LiAlD₄.

-

First Decomposition: The molten LiAlD₄ decomposes to form solid lithium aluminum hexadeuteride (Li₃AlD₆), aluminum metal, and deuterium gas.

-

Second Decomposition: The intermediate Li₃AlD₆ further decomposes at higher temperatures to form lithium deuteride (LiD), aluminum metal, and more deuterium gas.

-

Third Decomposition: At even higher temperatures, the resulting lithium deuteride can decompose or react with aluminum.[1]

The overall reactions can be summarized as:

-

Step 1: 3LiAlD₄(l) → Li₃AlD₆(s) + 2Al(s) + 3D₂(g)

-

Step 2: Li₃AlD₆(s) → 3LiD(s) + Al(s) + 1.5D₂(g)

Quantitative Thermal Analysis Data

The thermal decomposition of LiAlD₄ and LiAlH₄ has been studied using various techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The data reveals key differences in their thermal stability.

Table 1: Thermal Decomposition Data for LiAlD₄ and LiAlH₄

| Parameter | This compound (LiAlD₄) | Lithium Aluminum Hydride (LiAlH₄) |

| Melting Point | ~170 °C[1] | 150 - 170 °C[2] |

| Decomposition Onset (Step 1) | > 175 °C[3] | ~150 °C[1] |

| Step 1 Decomposition Temperature Range | Not explicitly found in searches | 150 - 200 °C (exothermic)[4] |

| Step 2 Decomposition Temperature Range | Not explicitly found in searches | 200 - 270 °C (endothermic)[4] |

| Step 3 Decomposition Temperature Range | > 400 °C (LiD reaction with Al)[1] | > 400 °C (LiH decomposition) |

| Enthalpy of Decomposition (Step 1) | Predicted to be exothermic[1] | -10 kJ·mol⁻¹ H₂ (exothermic)[4] |

| Enthalpy of Decomposition (Step 2) | Predicted to be endothermic[1] | Endothermic[4] |

Experimental Protocols

The following sections provide detailed methodologies for the thermal analysis of this compound. Given its pyrophoric and hygroscopic nature, all sample handling must be performed under an inert atmosphere (e.g., in a glovebox).[5][6]

Sample Handling and Preparation for Thermal Analysis

Objective: To prepare a representative and uncontaminated sample of LiAlD₄ for TGA/DSC analysis.

Materials:

-

This compound (LiAlD₄) powder

-

Inert atmosphere glovebox (e.g., argon or nitrogen)

-

Spatula

-

Analytical balance (inside glovebox)

-

Hermetically sealable aluminum or alumina (B75360) crucibles for TGA/DSC

-

Crucible press

Procedure:

-

Transfer the LiAlD₄ container, crucibles, and all necessary tools into the glovebox.

-

Allow the items to purge for a sufficient time to ensure an inert atmosphere.

-

Inside the glovebox, carefully open the LiAlD₄ container.

-

Using a clean, dry spatula, transfer a small amount of LiAlD₄ powder (typically 1-5 mg) into a pre-weighed TGA/DSC crucible.

-

Record the exact mass of the sample.

-

Securely seal the crucible using a hermetic lid and a crucible press. This is crucial to prevent any reaction with air or moisture during transfer to the instrument.

-

The sealed crucible can now be safely removed from the glovebox for analysis.

Simultaneous Thermogravimetric Analysis - Differential Scanning Calorimetry (TGA-DSC)

Objective: To simultaneously measure the mass loss and heat flow changes of LiAlD₄ as a function of temperature.

Instrumentation: A simultaneous thermal analyzer (STA) capable of performing TGA and DSC measurements.

Procedure:

-

Instrument Preparation:

-

Ensure the TGA/DSC instrument is clean and calibrated.

-

Set the desired purge gas (high purity argon or nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

-

-

Sample Loading:

-

Place the sealed crucible containing the LiAlD₄ sample onto the TGA balance.

-

Place an empty, sealed reference crucible on the reference position.

-

-

Experimental Program:

-

Temperature Program:

-

Equilibrate at a starting temperature (e.g., 30 °C).

-

Ramp the temperature at a controlled heating rate (e.g., 5 °C/min or 10 °C/min) to a final temperature (e.g., 500 °C). The heating rate can influence the observed transition temperatures.[7]

-

-

Data Acquisition: Record the sample mass, temperature, and differential heat flow throughout the experiment.

-

-

Data Analysis:

-

Plot the mass loss (%) and heat flow (mW/mg) as a function of temperature.

-

Determine the onset and peak temperatures for each decomposition step from the TGA and DSC curves.

-

Calculate the percentage mass loss for each step from the TGA data.

-

Integrate the peaks in the DSC curve to determine the enthalpy changes (ΔH) for each thermal event.

-

Evolved Gas Analysis by Mass Spectrometry (EGA-MS)

Objective: To identify and monitor the gaseous species evolved during the thermal decomposition of LiAlD₄.

Instrumentation: A TGA instrument coupled to a mass spectrometer (TGA-MS).

Procedure:

-

TGA-MS Setup:

-

The outlet of the TGA is connected to the inlet of the mass spectrometer via a heated transfer line to prevent condensation of any evolved species.

-

-

Sample Analysis:

-

Perform the TGA experiment as described in section 4.2.

-

Simultaneously, the mass spectrometer is set to monitor for expected mass-to-charge ratios (m/z). For the decomposition of LiAlD₄, the primary species of interest is deuterium gas (D₂), which will be detected at m/z = 4.

-

-

Data Acquisition and Analysis:

-

The mass spectrometer will record the ion current for the selected m/z values as a function of temperature.

-

Plot the ion current for m/z = 4 against temperature. This will produce a deuterium evolution profile, showing peaks that correspond to the different decomposition steps observed in the TGA/DSC data.

-

Visualizations

Decomposition Pathway of LiAlD₄

Caption: Decomposition pathway of this compound.

Experimental Workflow for Thermal Analysis

Caption: Workflow for the thermal analysis of LiAlD₄.

Conclusion

The thermal stability of this compound is a complex, multi-step process that is critical to its practical application. While it is theoretically more stable than its hydride counterpart, its decomposition pathway follows a similar route involving melting and subsequent decomposition to form Li₃AlD₆ and then LiD. The safe and accurate characterization of LiAlD₄ requires strict adherence to air-sensitive handling techniques and the use of coupled thermal analysis methods like TGA-DSC-MS to obtain a complete picture of its thermal behavior. Further research providing direct comparative quantitative data between LiAlD₄ and LiAlH₄ under identical conditions would be beneficial for a more precise understanding of the isotopic effects on its stability.

References

Methodological & Application

Synthesis of Deuterated Internal Standards Using Lithium Aluminum Deuteride (LAD)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

In quantitative analysis, particularly in mass spectrometry-based applications such as pharmacokinetic studies and clinical diagnostics, the use of internal standards is crucial for achieving accurate and precise results. Stable isotope-labeled internal standards, especially deuterated analogues of the analyte, are considered the gold standard. These standards, wherein one or more hydrogen atoms are replaced by deuterium (B1214612), exhibit nearly identical chemical and physical properties to the analyte. This ensures they co-elute during chromatography and experience similar ionization efficiencies and matrix effects, allowing for reliable correction of analytical variability.

Lithium aluminum deuteride (B1239839) (LiAlD₄ or LAD) is a powerful and versatile reducing agent used to introduce deuterium atoms into organic molecules with high isotopic enrichment. It is particularly effective for the reduction of carbonyl compounds, such as esters and carboxylic acids, to their corresponding deuterated alcohols. This application note provides detailed protocols for the synthesis of deuterated internal standards using LAD, focusing on the reduction of esters, along with methods for purification and characterization.

Principle of Reductive Deuteration with LAD

The synthesis of deuterated alcohols from esters using LAD is a two-step nucleophilic acyl substitution followed by a nucleophilic addition. The deuteride anion (D⁻) from LAD first attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, eliminating an alkoxide leaving group to yield an aldehyde intermediate. This aldehyde is subsequently reduced by a second equivalent of deuteride to form a deuterated alkoxide. Finally, an aqueous workup protonates the alkoxide to yield the desired α,α-dideuterio alcohol.

Experimental Workflow

The general workflow for the synthesis of a deuterated internal standard via LAD reduction of an ester involves several key stages: reaction setup under inert conditions, the reduction reaction itself, quenching of the excess reagent, workup to isolate the crude product, and finally, purification and characterization of the final product.

Caption: General experimental workflow for LAD-based synthesis.

Detailed Experimental Protocols

Protocol 1: Synthesis of Deuterated Benzyl (B1604629) Alcohol from Methyl Benzoate (B1203000)

This protocol describes the synthesis of benzyl-α,α-d₂-alcohol, a common internal standard, by the reduction of methyl benzoate using Lithium Aluminum Deuteride.

Materials:

-

Methyl benzoate

-

This compound (LiAlD₄, LAD)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Deuterium oxide (D₂O) for quenching (optional, for workup)

-

15% (w/v) Sodium hydroxide (B78521) (NaOH) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Dichloromethane (for extraction)

-

Silica (B1680970) gel for column chromatography

-

Hexane and Ethyl acetate (B1210297) (for chromatography)

Procedure:

-

Reaction Setup: All glassware must be oven-dried and cooled under a stream of dry nitrogen or argon. The reaction should be carried out under an inert atmosphere. A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet is assembled.

-

Reagent Preparation: Suspend LAD (1.5-2.0 equivalents relative to the ester) in anhydrous diethyl ether or THF in the reaction flask. Cool the suspension to 0 °C in an ice bath.

-

Addition of Ester: Dissolve methyl benzoate in anhydrous diethyl ether or THF and add it to the dropping funnel. Add the ester solution dropwise to the stirred LAD suspension, maintaining the reaction temperature below 10-15 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Quenching (Fieser Workup): Cool the reaction mixture to 0 °C. For a reaction using 'n' grams of LAD, cautiously and sequentially add dropwise:

-

'n' mL of water (or D₂O to maintain isotopic purity of the solvent)

-

'n' mL of 15% NaOH solution

-

'3n' mL of water This procedure should result in a granular white precipitate of aluminum salts.[1]

-

-

Workup and Isolation: Stir the mixture for 30 minutes, then filter the precipitate through a pad of Celite®. Wash the precipitate thoroughly with diethyl ether or THF. Combine the organic filtrates and dry over anhydrous Na₂SO₄ or MgSO₄.

-

Purification: Remove the solvent under reduced pressure to obtain the crude deuterated benzyl alcohol. Purify the product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient or by vacuum distillation.

Protocol 2: Characterization of Deuterated Benzyl Alcohol

1. Mass Spectrometry (GC-MS):

-

Objective: To confirm the molecular weight and assess isotopic enrichment.

-

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.

-

Procedure:

-

Prepare a dilute solution of the purified deuterated benzyl alcohol in a suitable solvent (e.g., dichloromethane).

-

Inject the sample into the GC-MS system.

-

Acquire the mass spectrum of the eluting peak corresponding to benzyl alcohol.

-

Analyze the mass spectrum to identify the molecular ion peak and its isotopic distribution. For benzyl-α,α-d₂-alcohol, the molecular ion should be observed at m/z 110.

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To confirm the position of deuterium labeling and determine isotopic purity.

-

Instrumentation: ¹H NMR and ²H NMR spectrometer.

-

Procedure:

-

Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃).

-

Acquire the ¹H NMR spectrum. The signal corresponding to the benzylic protons (around 4.7 ppm for non-deuterated benzyl alcohol) should be significantly reduced or absent.

-

Acquire the ²H NMR spectrum to directly observe the deuterium signal at the benzylic position.

-

Isotopic enrichment can be calculated by comparing the integration of the residual proton signal in the ¹H NMR spectrum with a non-deuterated internal standard or by quantitative ²H NMR.[2][3]

-

Quantitative Data

The following table summarizes typical results for the synthesis of deuterated alcohols from their corresponding esters using this compound.

| Precursor (Ester) | Product (Deuterated Alcohol) | Yield (%) | Isotopic Purity (%) | Reference |

| Methyl Benzoate | Benzyl-α,α-d₂-alcohol | 85-95 | >98 | [4] |

| Ethyl Acetate | Ethanol-1,1-d₂ | 80-90 | >98 | General Procedure |

| Diethyl Phthalate | 1,2-Benzenedimethanol-α,α,α',α'-d₄ | ~93 | >98 | [5] |

Note: Yields and isotopic purity can vary depending on the specific reaction conditions, the purity of the starting materials, and the workup procedure.

Mechanism of LAD Reduction of an Ester